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Overview of SICN ALD from a Key Patent

The primary source identified is a US patent (US9643844B2) titled "Low temperature atomic layer
deposition of films comprising SiCN or SICON" [1]. This patent establishes that bis(trichlorosilyl)methane

and its derivatives are used as precursors for depositing SiCN films.

The table below summarizes the core information about the ALD process as described in the patent:

Aspect Description

Target Film Silicon Carbonitride (SiCN) [1]
Key Precursor Bis(trichlorosilyl)methane and related organosilane compounds [1]
Process Type Atomic Layer Deposition (ALD) [1]
General Claim Deposition at low temperatures (e.g., below 450°C, preferably below 200°C) [1]
The patent confirms the feasibility of the process but describes it in broad, claims-oriented language. It does

not provide a full, detailed recipe with specific dosing times, purge durations, or pressure parameters needed

for a laboratory protocol [1].

© 2026 Smolecule. All rights reserved. 1/4 Tech Support


https://www.smolecule.com/products/s1897103?utm_src=pdf-body
https://www.smolecule.com/products/s1897103?utm_src=pdf-interest
https://patents.google.com/patent/US9643844B2/en
https://www.smolecule.com/products/s1897103?utm_src=pdf-body
https://patents.google.com/patent/US9643844B2/en
https://patents.google.com/patent/US9643844B2/en
https://patents.google.com/patent/US9643844B2/en
https://patents.google.com/patent/US9643844B2/en
https://patents.google.com/patent/US9643844B2/en
https://www.smolecule.com/products/s1897103?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

A Framework for Developing Your ALD Protocol

To bridge the gap between the patent claim and a workable laboratory method, you can follow a structured
process development approach, which is standard in the ALD field [2]. The diagram below outlines the key

stages of this development workflow.

1. Reactant Selection

[terate if needed

Click to download full resolution via product page

For each stage in the diagram, here are the experimental goals and methodologies based on general ALD best

practices [2]:

o Step 1: Reactant Selection

o Precursor: Bis(trichlorosilyl)methane.

o Co-reactant: The patent does not specify the co-reactant. You will need to select an
appropriate nitrogen source. Common choices for SiCN ALD include ammonia (NHs) or
nitrogen plasma. The reactivity of this specific precursor with your chosen co-reactant must be
established experimentally [2].
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o Delivery System: Determine the precursor delivery method (e.g., vapor draw, bubbling) based
on its volatility and thermal stability [2].

e Step 2: Composition & Saturation

o Verify Film Composition: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to
confirm the presence of Si, C, and N and determine the film's stoichiometry [2].

o Establish Saturation: For each precursor and co-reactant pulse, vary the dose time while
keeping other parameters constant. The growth per cycle (GPC) should reach a plateau,
confirming self-limiting ALD behavior. Similarly, optimize purge times to prevent CVD-like
parasitic reactions [2].

e Step 3: Thickness Control

o Deposit films with varying numbers of cycles (e.g., 100, 200, 500).

o Measure the film thickness for each (e.g., by spectroscopic ellipsometry). A linear relationship
between thickness and the number of cycles confirms excellent thickness control, a hallmark of
ALD [2].

e Step 4: Property Evaluation

o Once a baseline process is established, characterize the material properties critical for your
application. This may include:
= Electrical Properties: Resistivity, leakage current.
= Optical Properties: Refractive index.
= Mechanical Properties: Density, stress.
= Chemical Properties: Etch resistance, thermal stability [2].

e Step 5: Process Optimization

o Temperature Window: Deposit films at different temperatures to find the "ALD window" — the
temperature range where the GPC is constant and the film properties are optimal [2].

o Nucleation & Conformality: Study the initial growth on your specific substrate and evaluate
film conformity on 3D structures if required [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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